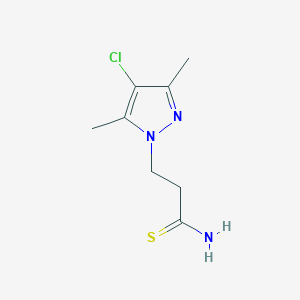

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide

Description

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide (CAS: 1006348-62-4) is a pyrazole-derived compound with the molecular formula C₈H₁₂ClN₃S and a molecular weight of 217.72 g/mol . The structure features a pyrazole core substituted with chloro and dimethyl groups at positions 3, 4, and 5, linked to a propanethioamide moiety.

Properties

IUPAC Name |

3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3S/c1-5-8(9)6(2)12(11-5)4-3-7(10)13/h3-4H2,1-2H3,(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFYHOWGWRNJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=S)N)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable thioamide precursor under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Large-scale synthesis often requires the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol

- Molecular Formula : C₈H₁₃ClN₂O

- Key Features: Replaces the thioamide group with a propanol moiety.

- However, the absence of the sulfur atom may reduce nucleophilic reactivity .

3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide

- Molecular Formula : C₁₀H₁₇ClN₄O

- Key Features: Contains an ethylamino side chain and an amide group instead of thioamide.

- Implications: The amide group may confer greater stability under acidic conditions compared to the thioamide, while the ethylamino substituent could enhance binding affinity in receptor-targeted applications .

Key Observations:

Functional Group Impact :

- Thioamide derivatives like the target compound are less common than amide or alcohol analogues, likely due to synthetic challenges or stability concerns .

- The thioamide group may enhance metal-binding capacity, making it relevant in catalysis or enzyme inhibition .

The ethylamino side chain in Compound C introduces a basic nitrogen, which could improve solubility in aqueous media compared to the neutral thioamide .

Synthetic Accessibility :

Biological Activity

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various therapeutic areas.

- Molecular Formula : C₈H₁₄ClN₃S

- Molecular Weight : 187.67 g/mol

- CAS Number : 956786-61-1

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as an anti-inflammatory and anti-cancer agent. The following sections detail specific activities and findings from various studies.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. In vitro studies demonstrated that it effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures.

Anticancer Properties

Several studies have investigated the anticancer effects of this compound. Notably, it has been found to induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins, leading to cell cycle arrest and programmed cell death.

Case Studies

-

Study on Inflammatory Bowel Disease (IBD) :

- Objective : To evaluate the efficacy of this compound in a murine model of IBD.

- Findings : The compound significantly reduced colonic inflammation and improved histopathological scores compared to controls. It also decreased levels of inflammatory markers in serum.

-

Cancer Cell Line Study :

- Objective : To assess the cytotoxic effects on human breast cancer cells.

- Results : Treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations. Flow cytometry analysis confirmed increased apoptosis rates.

The precise mechanism by which this compound exerts its biological effects involves several pathways:

- NF-kB Pathway Inhibition : This compound inhibits the NF-kB signaling pathway, which is crucial for the expression of various inflammatory mediators.

- Induction of Oxidative Stress : It appears to increase reactive oxygen species (ROS) levels within cancer cells, contributing to apoptosis.

Data Summary Table

| Property/Activity | Description |

|---|---|

| Molecular Formula | C₈H₁₄ClN₃S |

| Molecular Weight | 187.67 g/mol |

| CAS Number | 956786-61-1 |

| Anti-inflammatory Effect | Inhibits TNF-alpha and IL-6 production |

| Anticancer Activity | Induces apoptosis in breast and colon cancer cells |

| Mechanism | NF-kB inhibition; oxidative stress induction |

Q & A

Q. What synthetic methodologies are effective for synthesizing 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide, and how can reaction conditions be optimized?

- Methodological Answer : A two-step synthesis protocol can be adapted from analogous pyrazole derivatives. First, chlorination of the pyrazole core using trichloroisocyanuric acid under controlled temperatures (0–5°C) ensures selective substitution at the 4-position. Second, coupling the chlorinated pyrazole with propanethioamide precursors via nucleophilic substitution or thiol-ene reactions. Optimize yields by:

- Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.

- Employing catalysts like triethylamine to enhance reactivity .

Table : Comparison of reaction conditions from literature:

| Step | Reagent | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Chlorination | Trichloroisocyanuric acid | Dichloromethane | 0–5 | 85–90 |

| Coupling | Propanethioamide derivative | DMF | 60–70 | 70–75 |

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and methyl groups on pyrazole).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak at m/z 261.05).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values.

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 4°C, -20°C, and room temperature; monitor degradation via HPLC over 30 days.

- Light Sensitivity : Expose to UV (365 nm) and daylight; assess decomposition by TLC.

- pH Stability : Test solubility and stability in buffers (pH 3–9) to identify optimal handling conditions.

Note : Thioamide groups are prone to oxidation; use inert atmospheres (N₂/Ar) during reactions .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-obesity effects) be systematically resolved?

- Methodological Answer : Perform meta-analysis and validation studies:

Dose-Response Curves : Compare IC₅₀ values across assays to identify potency thresholds.

Target-Specific Assays : Use receptor-binding studies (e.g., cannabinoid receptor CB1 for anti-obesity activity) to confirm mechanisms .

Structural Analog Comparison : Test derivatives (e.g., replacing thioamide with amide) to isolate functional groups responsible for activity.

Q. What computational strategies predict the reactivity of the thioamide group in ligand-target interactions?

- Methodological Answer : Employ hybrid quantum mechanics/molecular mechanics (QM/MM) and molecular docking:

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with catalytic cysteine residues).

- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites on the thioamide group.

- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent models .

Q. How can structural modifications enhance the compound’s selectivity in pharmacological applications?

- Methodological Answer : Apply structure-activity relationship (SAR) principles:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrazole 3-position to modulate electronic effects.

- Linker Optimization : Replace the propanethioamide chain with ethoxy or cyclopropyl analogs to alter steric bulk.

- Bioisosteric Replacement : Substitute sulfur in the thioamide with selenium or oxygen to balance reactivity and stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in crystallographic data for pyrazole derivatives?

- Methodological Answer : Use the SHELX suite for rigorous refinement:

Data Collection : Ensure high-resolution (<1.0 Å) X-ray diffraction data.

Refinement : Apply twin refinement (SHELXL) for twinned crystals and validate using R-factor convergence (<5%).

Validation Tools : Cross-check with PLATON/ADDSYM to detect missed symmetry elements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.